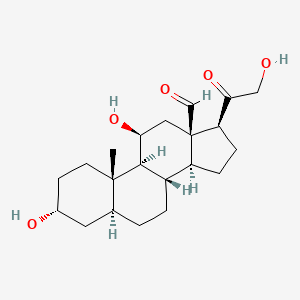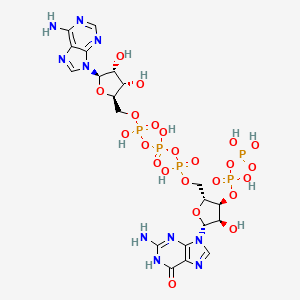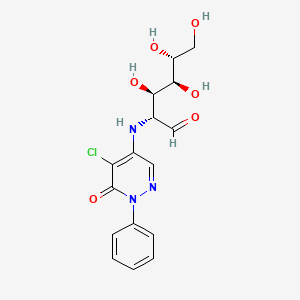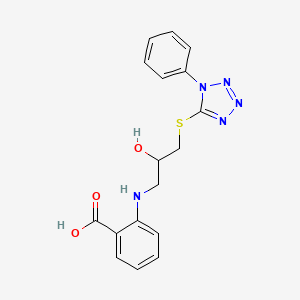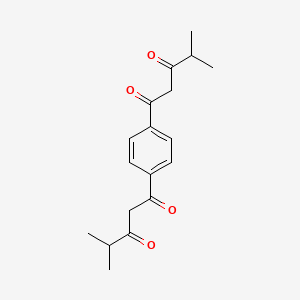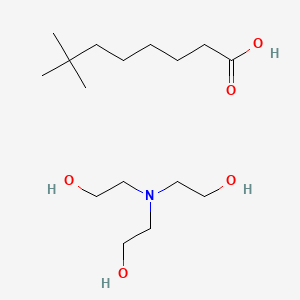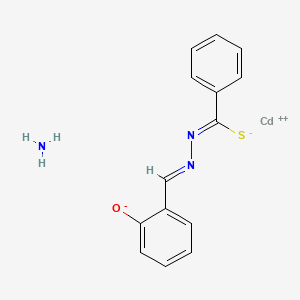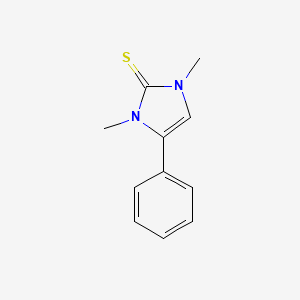
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- is a compound that belongs to the class of phthalimides Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- typically involves the condensation of phthalic anhydride with primary amines. One common method is the carbonylative cyclization of aromatic amides or o-dihaloarenes/o-haloarenes. Another approach involves the cyclization of isocyanate or isocyanide with arenes . These reactions often use readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity.
Industrial Production Methods
Industrial production of phthalimides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of phthalic anhydride and ammonium carbonate or urea, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other organic materials
作用機序
The mechanism of action of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- can be compared with other similar compounds such as:
Naphthalimide derivatives: These compounds have similar structural motifs but differ in their electronic properties and applications.
Maleimides: Known for their use in bioconjugation and polymer chemistry.
Isocyanate derivatives: Used in the synthesis of polyurethanes and other polymers
The uniqueness of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- lies in its specific functional groups and the versatility they provide in various chemical reactions and applications.
特性
CAS番号 |
102375-34-8 |
|---|---|
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
2-[5-[4-(dimethylamino)phenoxy]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H24N2O3/c1-22(2)16-10-12-17(13-11-16)26-15-7-3-6-14-23-20(24)18-8-4-5-9-19(18)21(23)25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
InChIキー |
ITCKMEUMRHEITF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


